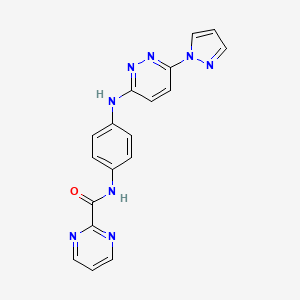
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide, commonly known as PP2, is a potent inhibitor of Src family kinases. Src kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
The phenylsulfonamide moiety of this compound was bioisosterically replaced with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these derivatives, compound 15 emerged as the most potent CDK2 inhibitor (with a Ki of 0.005 µM) and displayed selectivity over other CDKs tested. Additionally, it exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. Mechanistic studies revealed that compound 15 reduced retinoblastoma phosphorylation, arrested cells at the S and G2/M phases, and induced apoptosis. These findings highlight its potential as a CDK2 inhibitor for cancer treatment .
Idiopathic Pulmonary Fibrosis (IPF) Therapy
IPF is a chronic, fatal lung disease with a median survival time of 3-5 years. Researchers have discovered that 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide effectively inhibits IPF. This compound targets the ryanodine receptor and holds promise as a therapeutic agent for IPF .
Insecticidal Activity via Ryanodine Receptor Targeting
The ryanodine receptor is a promising target for insecticides. Novel diphenyl-1H-pyrazole derivatives, including those with cyano substituents, were designed and synthesized. These compounds exhibit insecticidal activity by interacting with the ryanodine receptor, making them potential candidates for pest control .
Antileishmanial and Antimalarial Properties
Compound 13 (belonging to the same scaffold) demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy. This suggests its potential as an antileishmanial and antimalarial agent .
Imidazole Scaffold for Drug Development
Imidazole, a five-membered heterocyclic moiety, is a key component of this compound. Imidazole-containing compounds have diverse applications, including drug development. The presence of two nitrogen atoms—one bearing a hydrogen atom—makes imidazole an essential building block for various pharmacologically active molecules .
Eigenschaften
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O/c27-18(17-19-9-1-10-20-17)23-14-5-3-13(4-6-14)22-15-7-8-16(25-24-15)26-12-2-11-21-26/h1-12H,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKBKDOIBYKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
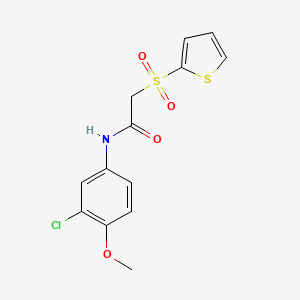
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)
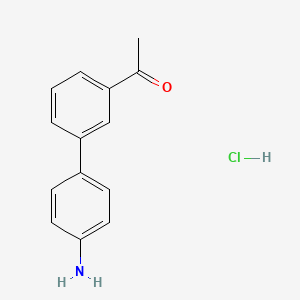
![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)
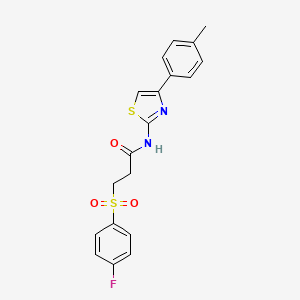
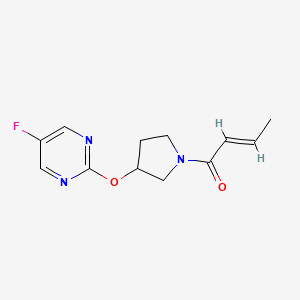
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)